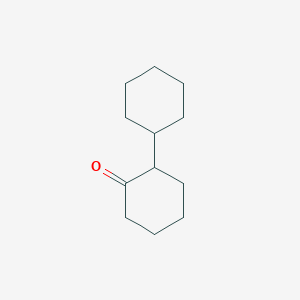

2-Cyclohexylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBQDYFTAJKQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047424 | |

| Record name | 1,1'-Bi(cyclohexyl)-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | Bicyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-42-6 | |

| Record name | 2-Cyclohexylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Bicyclohexyl)-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Bi(cyclohexyl)-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3QU3533W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1,1'-BICYCLOHEXYL)-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Cyclohexylcyclohexanone chemical properties and structure

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed technical information about this compound.

Chemical Structure and Identification

This compound is a cyclic ketone that features a cyclohexane ring substituted with a cyclohexyl group at the alpha-position to the carbonyl group.

IUPAC Name: 2-cyclohexylcyclohexan-1-one[1] CAS Number: 90-42-6[1] Molecular Formula: C₁₂H₂₀O[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 180.29 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 264-265 °C at 760 mmHg | [4][5] |

| Melting Point | -32 °C | [4][5] |

| Density | 0.971 - 0.987 g/cm³ at 16-25 °C | [4][6] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [3][4] |

| Flash Point | >93.33 °C (>200 °F) | [4] |

| Refractive Index | 1.485 - 1.490 at 20 °C | [4] |

| SMILES | C1CCC(CC1)C2CCCCC2=O | [1][3] |

| InChI | InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 | [1][3] |

Experimental Protocols

Synthesis of this compound

One common method for the preparation of this compound is through the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by catalytic hydrogenation.

3.1.1. Step 1: Self-Condensation of Cyclohexanone

This step involves an acid-catalyzed aldol condensation followed by dehydration.

-

Materials: Cyclohexanone, Acid Ion-Exchange Resin (e.g., Amberlyst 15).

-

Procedure:

-

Pass cyclohexanone through a column packed with an acid ion-exchange resin maintained at approximately 90 °C.

-

The reaction product will be a mixture containing unreacted cyclohexanone, the desired intermediate 2-(1-cyclohexenyl)cyclohexanone (also known as cyclohexylidene cyclohexanone), water, and a small amount of this compound.[5]

-

Monitor the reaction progress using gas chromatography (GC) to determine the composition of the reaction mixture.

-

3.1.2. Step 2: Hydrogenation of 2-(1-Cyclohexenyl)cyclohexanone

The crude product from the self-condensation step is then hydrogenated to yield this compound.

-

Materials: Crude reaction mixture from Step 1, Palladium on Alumina (Pd/Al₂O₃) catalyst, Hydrogen gas, n-hexanol (solvent).

-

Procedure:

-

In a suitable reactor equipped with a stirrer, reflux condenser, and a hydrogen inlet, charge the crude reaction mixture and n-hexanol.

-

Add the Pd/Al₂O₃ catalyst to the mixture.

-

Heat the mixture to approximately 75 °C while stirring.

-

Introduce hydrogen gas into the reactor.

-

Maintain the reaction under a hydrogen atmosphere until the hydrogenation is complete, which can be monitored by GC.[5]

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

The resulting mixture can be purified by fractional distillation under reduced pressure to isolate the this compound.[5]

-

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of this compound.

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

-

GC Column: A polar capillary column, such as a DB-WAX or equivalent, is recommended for good separation of cyclohexanone derivatives.

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the sample in a suitable solvent like dichloromethane or hexane.

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold at 240 °C for 10 minutes.

-

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound. The mass spectrum of this compound typically shows characteristic fragment ions.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any defined signaling pathways. Its primary documented biological effects are related to its use as a fragrance ingredient and potential neurotoxic and hepatotoxic effects at high concentrations.[1] Further research is required to elucidate any specific molecular targets or signaling cascades that may be modulated by this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its synthesis is achievable through multi-step chemical processes, and it can be effectively analyzed using standard chromatographic and spectroscopic techniques. While its industrial applications are known, its biological activity at the molecular level remains an area for future investigation. This guide provides a foundational understanding for professionals working with this chemical.

References

- 1. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. IV [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 5. US4484005A - Process for the preparation of cyclohexyl cyclohexanone - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

Synthesis of 2-Cyclohexylcyclohexanone from cyclohexanone self-condensation

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylcyclohexanone from Cyclohexanone Self-Condensation

Abstract

The synthesis of this compound from cyclohexanone is a two-step process of significant industrial interest, particularly as a precursor in the production of fine chemicals like o-phenylphenol (OPP).[1] The process begins with the self-condensation of cyclohexanone, an aldol condensation reaction, to yield an unsaturated C12 dimer. This intermediate is subsequently hydrogenated to produce the final saturated product, this compound. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for each step, and a summary of quantitative data from various catalytic systems.

Overall Synthesis Workflow

The transformation of cyclohexanone into this compound is not a direct condensation but a sequential two-stage synthesis. The first stage involves the self-condensation of two cyclohexanone molecules to form 2-(1-cyclohexenyl)cyclohexanone. The second stage is the hydrogenation of this intermediate product to yield the saturated this compound.

Caption: Overall two-stage workflow for the synthesis.

Reaction Mechanism

The synthesis proceeds through a classic aldol condensation mechanism, followed by dehydration and finally hydrogenation.

Step 1: Aldol Condensation & Dehydration The self-condensation of cyclohexanone can be catalyzed by either acids or bases.[2]

-

Base-Catalyzed Mechanism: A base abstracts an alpha-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule.[4] The resulting product is a β-hydroxy ketone (an aldol adduct), specifically 1′-hydroxy-[1,1′-bicyclohexyl]-2-one.[5]

-

Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a more stable, conjugated system.[4] This results in a mixture of two isomeric dimers: 2-(1-cyclohexenyl)cyclohexanone and its tautomer, 2-cyclohexylidenecyclohexanone.[1][5]

Step 2: Hydrogenation The unsaturated C=C double bond in the 2-(1-cyclohexenyl)cyclohexanone intermediate is then reduced through catalytic hydrogenation to yield the final saturated product, this compound.[6]

Caption: Reaction mechanism pathway.

Experimental Protocols

Protocol 1: Self-Condensation of Cyclohexanone

This protocol is a representative procedure for the acid-catalyzed self-condensation using a solid acid resin catalyst, aiming for high selectivity towards the dimer products.[7]

Materials and Reagents:

-

Cyclohexanone (CHO), freshly distilled

-

Sulfolane (internal standard for GC analysis, optional)

-

Nitrogen gas for inert atmosphere

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.

-

Heating mantle or oil bath.

-

Gas chromatograph (GC) for reaction monitoring.

Procedure:

-

Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is dried in an oven at 100-110 °C for several hours to remove adsorbed water, which can inhibit the reaction.[9][10]

-

Reaction Setup: To the reaction flask, add 30.0 g of cyclohexanone and 0.3 g of the dried catalyst (1% w/w).[7] If using an internal standard, 0.6 g of sulfolane is also added.

-

Reaction Conditions: The flask is purged with nitrogen. The mixture is heated to the desired temperature (e.g., 100 °C) while stirring vigorously.[7]

-

Monitoring: The reaction is monitored by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by gas chromatography to determine the conversion of cyclohexanone and selectivity towards the dimer products.[7]

-

Workup: After the desired conversion is reached (e.g., after 2-24 hours), the reaction mixture is cooled to room temperature. The solid catalyst is removed by simple filtration. The resulting liquid contains the product mixture (primarily 2-(1-cyclohexenyl)cyclohexanone), unreacted cyclohexanone, and traces of heavier condensation products.[7][8] This mixture can be used directly in the subsequent hydrogenation step or purified via vacuum distillation.

Protocol 2: Hydrogenation to this compound

This protocol describes the hydrogenation of the crude product mixture from the condensation step.[6]

Materials and Reagents:

-

Crude product mixture from Protocol 1 (containing 2-(1-cyclohexenyl)cyclohexanone, water, and unreacted cyclohexanone).

-

Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

-

Hydrogen gas (H₂).

Apparatus:

-

A high-pressure autoclave or a similar hydrogenation reactor equipped with a gas inlet, pressure gauge, stirrer, and temperature control.

-

Filtration setup.

-

Vacuum distillation apparatus for purification.

Procedure:

-

Reactor Charging: The crude mixture obtained from the self-condensation reaction is charged into the autoclave. The hydrogenation catalyst (e.g., 0.1-1% w/w Pd/C) is added.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The mixture is heated (e.g., 10-150 °C) and stirred vigorously. The presence of water and unreacted cyclohexanone from the previous step does not adversely affect the reaction.[6]

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Workup: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration.

-

Purification: The resulting liquid is a mixture of this compound, cyclohexanone, and potentially some cyclohexanol. The pure this compound is isolated by fractional distillation under reduced pressure (e.g., <50 mbar) to avoid thermal decomposition.[6][11]

Quantitative Data Summary

The efficiency of the initial self-condensation step is highly dependent on the catalyst and reaction conditions. The goal is typically to maximize the conversion of cyclohexanone while maintaining high selectivity towards the C12 dimer, minimizing the formation of trimers and other heavy byproducts.[8]

| Catalyst | Temperature (°C) | Catalyst Loading | Cyclohexanone Conversion (%) | Dimer Selectivity (%) | Reference |

| NaOH | 127 - 149 | 1.6 - 30.0 mmol/kg | Up to 80% | High (trimers in traces) | [5] |

| Amberlyst-15 | 70 - 110 | 6 - 66 g/kg | Varies with time | High; water inhibits rate | [5][10] |

| Amberlyst-15 | 100 | 1% w/w | ~40% (after 2h) | >95% | [7] |

| T-63 Resin | 90 | 5% w/w | ~35% (after 6h) | ~98% | [9] |

| HRF5015 Resin | 50 - 100 | 15 g/kg | Varies with time | ~100% | [1][8] |

References

- 1. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. US4484005A - Process for the preparation of cyclohexyl cyclohexanone - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Cyclohexylcyclohexanone Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Cyclohexylcyclohexanone in its liquid state. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual representation of the characterization workflow.

Physical and Chemical Properties

This compound, a colorless to pale yellow liquid, is an organic compound with the molecular formula C₁₂H₂₀O.[1][2] It is classified as a ketone and is known for its characteristic sweet, herbal odor.[1] While slightly soluble in water, it is miscible with many organic solvents.[1]

The following table summarizes the key physical properties of this compound liquid compiled from various sources.

| Property | Value | Conditions |

| Molecular Weight | 180.29 g/mol | |

| Boiling Point | 264.00 to 265.00 °C | @ 760.00 mm Hg[3] |

| 264 °C | [4][] | |

| 275 °C (est.) | [6] | |

| Melting Point | -32.00 °C | @ 760.00 mm Hg[1][3][4][] |

| Density | 0.97100 to 0.97700 g/cm³ | @ 25.00 °C[3] |

| 0.987 g/cm³ | @ 16 °C[4][] | |

| Refractive Index | 1.48500 to 1.49000 | @ 20.00 °C[3] |

| 1.496 | [4][] | |

| Flash Point | > 93.33 °C (> 200.00 °F) | TCC[3] |

| 121 °C | [4] | |

| 111.2 °C | [] | |

| 109.28 °C (est.) | [6] | |

| Vapor Pressure | 0.010000 mmHg | @ 25.00 °C (est.)[3] |

| Solubility in Water | 30.41 mg/L | @ 25 °C (est.)[3] |

| logP (o/w) | 3.810 | [3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method) [7]

This method is suitable for small sample volumes.[7]

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[7]

-

Heating: The Thiele tube is gently heated, and the temperature is monitored. As the temperature rises, the air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be visible as a steady stream of bubbles.[7][8]

-

Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Density is the mass per unit volume of a substance.[9]

Methodology: Direct Measurement [9][10]

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[9][11]

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[9][10]

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10] For improved accuracy, the measurements should be repeated multiple times, and the average density calculated.[11] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.[9]

The refractive index of a material is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read directly from the instrument's scale.

-

Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid sample like this compound.

Caption: Workflow for the physical characterization of a liquid.

This guide provides essential data and methodologies for the physical characterization of this compound liquid. Adherence to these standardized protocols will ensure the generation of accurate and reproducible results for research and development applications.

References

- 1. Buy this compound | 90-42-6 [smolecule.com]

- 2. CAS 90-42-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-cyclohexyl cyclohexanone, 90-42-6 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 6. scent.vn [scent.vn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone (CAS 90-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylcyclohexanone, identified by CAS number 90-42-6. It covers its chemical and physical properties, synthesis methodologies, detailed analytical protocols, and safety information. This document is intended to serve as a core resource for professionals in research and development who are working with or exploring the applications of this compound.

Compound Identification and Properties

This compound is a cyclic ketone featuring a cyclohexane ring substituted with a cyclohexyl group.[1] It is also known by synonyms such as [1,1'-Bicyclohexyl]-2-one, 2-Cyclohexylcyclohexan-1-one, and Lavamenthe.[1][2] Typically, it appears as a colorless to pale yellow liquid with a characteristic minty, herbal, and somewhat woody odor.[1][3][4] Due to its non-polar nature, it is soluble in organic solvents but has low solubility in water.[1]

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O | [1][2][5] |

| Molecular Weight | 180.29 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Melting Point | -32 °C | [4][7] |

| Boiling Point | ~264-275 °C at 760 mmHg | [6][7] |

| 140 °C at 10 mmHg | [8] | |

| 114-116 °C at 5 mmHg | [8] | |

| Density | 0.971 - 0.987 g/cm³ | [4][7] |

| Refractive Index | 1.485 - 1.490 (@ 20 °C) | [4] |

| Flash Point | >93.33 °C (>200 °F) | [4] |

| 121 °C (249.8 °F) - closed cup | [9] | |

| InChI Key | UOBQDYFTAJKQAL-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C1C(C2CCCCC2)CCCC1 | [1][6] |

Synthesis Methodologies and Workflows

This compound is a valuable building block in organic synthesis.[1] It can be prepared through several synthetic routes, leveraging common starting materials and reactions.

Key Synthesis Protocols

-

From Cyclohexanone: A primary method involves the self-condensation of cyclohexanone, followed by a reduction step to yield the final product.[3] A variation of this involves an aldol reaction between two molecules of cyclohexanone, followed by dehydration and subsequent hydrogenation.[10]

-

From Phenol: The compound can be produced by passing hydrogen in contact with phenol in the presence of a palladium catalyst at temperatures between 150 °C and 250 °C.[8]

-

From Cyclohexanol Derivatives: Other reported methods include the liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst and passing cyclohexanol vapors over a mixed chromite catalyst.[8] The hydrogenation of 2-(1-cyclohexenyl)cyclohexanone also yields this compound.[11]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from common precursors.

Analytical and Experimental Protocols

Accurate identification and purity assessment are critical for any chemical compound used in research and development. The following section details the standard experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. While specific spectral data for this compound is available in commercial databases like the Sadtler Research Laboratories Spectral Collection, a general protocol for analysis is provided below.[2]

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology (Quantitative ¹H NMR):

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.

-

Cap the tube and vortex until the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

-

Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated based on the relative integral areas, the number of protons, and the weights of the sample and standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To identify the characteristic ketone (C=O) functional group.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[12]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

Data Analysis: Analyze the resulting spectrum for a strong, sharp absorption peak characteristic of a ketone carbonyl stretch, expected around 1715 cm⁻¹.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating volatile impurities and confirming molecular weight and fragmentation patterns.[13]

-

Objective: To confirm identity, assess purity, and identify volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization - EI source).

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram will show peaks for the main compound and any impurities. The mass spectrum of the main peak should correspond to this compound (molecular ion M⁺ at m/z 180) and its known fragmentation pattern (major fragments at m/z 98, 41, 55).[2] Purity can be estimated by the relative peak area percentage.

-

Analytical Workflow for Identification and Purity

The diagram below outlines a logical workflow for the comprehensive analysis of a this compound sample.

Applications in Research and Drug Development

The primary documented uses for this compound are as a fragrance ingredient in cosmetics and as a flavoring agent.[7][8][14] In a research context, it serves as an intermediate and building block for the synthesis of more complex organic molecules.[1]

While there are no direct reports of this compound itself being a therapeutic agent, the broader class of cyclohexanone and cyclohexenone derivatives is actively being explored in drug discovery.[15] Research has shown that various cyclohexenone analogs exhibit promising bioactivities, including antiplasmodial, antibacterial, and antitubercular properties.[15] Therefore, this compound represents a potential scaffold or starting material for medicinal chemistry campaigns aimed at developing new therapeutic agents.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as toxic to aquatic life with long-lasting effects (H411).[2][7]

Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [3][4] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [3][4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[17]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[17]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[17]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9][18] It is classified as a combustible liquid.[9]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[16][17]

-

Skin Contact: Wash off immediately with soap and plenty of water.[16][17]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.[16]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[16][17]

-

References

- 1. CAS 90-42-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 90-42-6 [chemicalbook.com]

- 4. 2-cyclohexyl cyclohexanone, 90-42-6 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. scent.vn [scent.vn]

- 7. echemi.com [echemi.com]

- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. 2-CYCLOHEXYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyclohexylcyclohexanone. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, this document presents a compilation of predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. It includes structured data tables for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Introduction to this compound

This compound is a cyclic ketone that features a cyclohexane ring substituted at the 2-position with a cyclohexyl group. Its structure combines the features of a saturated carbocyclic ring with a ketone functional group, making it a subject of interest in organic synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the IR and NMR spectra of this compound. This data is based on established correlation tables and spectral data of analogous compounds, such as cyclohexanone.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.2 - 2.5 | Multiplet | 3H | Protons on carbons adjacent to the carbonyl group (α-protons) |

| ~ 1.2 - 2.0 | Multiplets | 17H | Remaining cyclohexyl and cyclohexanone ring protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 210 - 215 | C=O (Carbonyl carbon) |

| ~ 50 - 60 | CH group connecting the two rings |

| ~ 40 - 45 | CH₂ group adjacent to the carbonyl |

| ~ 25 - 35 | Remaining CH₂ groups of both rings |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2850 - 2930 | Strong | C-H Stretch | Aliphatic C-H |

| ~ 1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~ 1450 | Medium | CH₂ Scissoring | Alkane |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum is to be recorded on a 400 MHz (or higher) spectrometer.

-

A standard one-pulse sequence is to be used.

-

Key acquisition parameters should include a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

-

Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum is to be recorded on the same spectrometer, operating at a frequency of approximately 100 MHz for ¹³C nuclei.

-

A proton-decoupled pulse program (e.g., zgpg30) should be utilized to obtain a spectrum with singlet peaks for each unique carbon atom.

-

A spectral width of approximately 220 ppm is appropriate.

-

To obtain a good signal-to-noise ratio, a larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound and the relationship between the different spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship between Spectroscopic Techniques for this compound.

IUPAC name 2-cyclohexylcyclohexan-1-one and synonyms

An In-depth Technical Guide to 2-cyclohexylcyclohexan-1-one and its Synonyms

This technical guide provides a comprehensive overview of 2-cyclohexylcyclohexan-1-one, a significant compound in the fields of fragrance, chemical synthesis, and potentially, drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.

Chemical Identity and Synonyms

2-Cyclohexylcyclohexan-1-one is a cyclic ketone with the IUPAC name 2-cyclohexylcyclohexan-1-one . It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for 2-cyclohexylcyclohexan-1-one

| Identifier Type | Identifier | Reference |

| IUPAC Name | 2-cyclohexylcyclohexan-1-one | |

| Common Synonyms | 2-Cyclohexylcyclohexanone | [1][2] |

| Bicyclohexanone | [1][2] | |

| [1,1'-Bicyclohexyl]-2-one | [1][2] | |

| Cyclohexanone, 2-cyclohexyl- | [1] | |

| Lavamenthe | [1] | |

| CAS Number | 90-42-6 | [1][2] |

| Molecular Formula | C₁₂H₂₀O | [1] |

| Molecular Weight | 180.29 g/mol | [1] |

| InChI Key | UOBQDYFTAJKQAL-UHFFFAOYSA-N | |

| SMILES | O=C1CCCCC1C1CCCCC1 |

Physicochemical Properties

The physicochemical properties of 2-cyclohexylcyclohexan-1-one are essential for its application in various scientific and industrial contexts.

Table 2: Physicochemical Properties of 2-cyclohexylcyclohexan-1-one

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, herbal, with hints of cyclamen, cumin, and mint | |

| Solubility | Slightly soluble in water; miscible with many organic solvents | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Flash Point | Not explicitly found |

Synthesis of 2-cyclohexylcyclohexan-1-one

A primary method for the synthesis of 2-cyclohexylcyclohexan-1-one and other cyclohexenone derivatives is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[3][4][5]

Experimental Protocol: Robinson Annulation for Cyclohexenone Synthesis

This protocol describes a general procedure for the Robinson annulation, which can be adapted for the synthesis of 2-cyclohexylcyclohexan-1-one by using appropriate starting materials (e.g., cyclohexanone and vinyl cyclohexane, though a more reactive derivative of vinyl cyclohexane would likely be required).

Materials:

-

Cyclohexanone (or a derivative)

-

An α,β-unsaturated ketone (e.g., methyl vinyl ketone or a vinyl cyclohexane derivative)[3]

-

Base catalyst (e.g., sodium ethoxide, potassium hydroxide)[6]

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting ketone (1.0 equivalent) in anhydrous ethanol.

-

Enolate Formation: To the stirred solution, add the base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

-

Michael Addition: Slowly add the α,β-unsaturated ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.

-

Annulation: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid to a pH of approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Logical Workflow for Robinson Annulation

The following diagram illustrates the logical steps of the Robinson annulation process.

Analytical Methods for Purity Determination

Ensuring the purity of synthesized 2-cyclohexylcyclohexan-1-one is critical for its intended applications. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile compounds. The gas chromatograph separates the compound from impurities based on boiling points and interactions with the stationary phase, while the mass spectrometer provides a mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate compounds based on their polarity. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often required to introduce a UV-active chromophore, allowing for detection by a UV-Vis detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful method for determining purity. By comparing the integral of a signal from the target compound to that of a certified internal standard, the purity can be accurately calculated.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of 2-cyclohexylcyclohexan-1-one. It is primarily used as a fragrance ingredient.[1] Safety assessments have been conducted, and based on read-across to similar compounds, it is not expected to be genotoxic.[1][2] Further research is required to elucidate any specific interactions with biological pathways, such as nuclear receptor signaling, which is a common area of investigation for small molecules.[7][8][9][10][11][12][13][14][15]

General Nuclear Receptor Signaling Pathway

While no specific interaction of 2-cyclohexylcyclohexan-1-one with nuclear receptors has been documented, the following diagram illustrates a generalized signaling pathway for these receptors, which are common targets for small molecules.

Conclusion

2-Cyclohexylcyclohexan-1-one is a compound with established applications in the fragrance industry and potential for further use in chemical synthesis. This guide has summarized its key chemical properties, provided a detailed, adaptable protocol for its synthesis via the Robinson annulation, and outlined modern analytical methods for purity assessment. While specific biological signaling pathways for this compound are not yet well-defined, the provided generalized pathway for nuclear receptors offers a framework for future toxicological and pharmacological investigations. This information serves as a valuable resource for researchers and professionals working with this and related compounds.

References

- 1. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 90-42-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Robinson Annulation [drugfuture.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surprising Features of Nuclear Receptor Interaction Networks Revealed by Live Cell Single Molecule Imaging [elifesciences.org]

- 9. Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Androgen receptor-dependent and -independent mechanisms driving prostate cancer progression: Opportunities for therapeutic targeting from multiple angles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Androgen receptor activation reduces the endothelial cell proliferation through activating the cSrc/AKT/p38/ERK/NFκB-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Cyclohexylcyclohexanone (C12H20O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 2-Cyclohexylcyclohexanone. This information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug discovery.

Core Molecular Information

This compound is a cyclic ketone with the chemical formula C12H20O.[1][2][3][4] It is also known by several synonyms, including [1,1'-Bicyclohexyl]-2-one and Lavamenthe.[2][5] The molecule consists of a cyclohexane ring substituted with a cyclohexyl group at the second position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H20O | [1][2][3][6] |

| Molecular Weight | 180.29 g/mol | [1][3][5][6][7] |

| CAS Number | 90-42-6 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -32 °C | [5][8] |

| Boiling Point | 269 °C | [5][8] |

| Density | 0.97 g/cm³ | [5][8] |

| Flash Point | 121 °C | [5][6] |

| Refractive Index | 1.4880-1.4900 | [5][8] |

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons on the two cyclohexane rings. |

| ¹³C NMR | A peak in the range of 200-215 ppm for the carbonyl carbon. Multiple peaks in the aliphatic region (20-60 ppm) for the carbons of the cyclohexane rings. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ketone. C-H stretching bands around 2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z = 180. Fragmentation patterns would involve the loss of alkyl fragments from the cyclohexane rings. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory and industrial approach involves the self-condensation of cyclohexanone followed by reduction. An alternative method is the hydrogenation of 2-cyclohexylcyclohexanol.

Experimental Protocol: Synthesis via Self-Condensation of Cyclohexanone

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Cyclohexanone

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Aldol Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

-

Cyclohexanone is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours to promote the aldol condensation, forming 2-(1-cyclohexenyl)cyclohexanone.

-

After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

-

-

Workup and Extraction:

-

The aqueous mixture is extracted several times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude unsaturated ketone.

-

-

Hydrogenation:

-

The crude 2-(1-cyclohexenyl)cyclohexanone is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The vessel is connected to a hydrogen gas source and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

-

Purification:

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its ketone functionality allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. While not a primary focus, its derivatives could be explored for potential applications in drug discovery as scaffolds for novel therapeutic agents. Its primary industrial use is as a fragrance ingredient.

References

- 1. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Cyclohexylcyclohexanol | 6531-86-8 | Benchchem [benchchem.com]

- 4. CAS 90-42-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-CYCLOHEXYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

Solubility profile of 2-Cyclohexylcyclohexanone in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclohexylcyclohexanone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound's properties for formulation, synthesis, and other research applications.

Core Concepts

This compound is a cyclic ketone with a molecular formula of C12H20O. Its structure, featuring two cyclohexyl rings, renders it a relatively non-polar compound.[1] This characteristic is a key determinant of its solubility profile, favoring miscibility with many organic solvents while exhibiting low solubility in polar solvents like water.[1][2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a range of organic solvents at 25°C. This data is crucial for selecting appropriate solvent systems for various applications.

| Solvent | Solubility (g/L) at 25°C |

| Chloroform | 6318.85 |

| Dichloromethane | 4982.09 |

| Cyclohexanone | 2559.67 |

| Tetrahydrofuran (THF) | 2515.98 |

| 1,2-Dichloroethane | 2503.44 |

| 1,4-Dioxane | 2138.79 |

| Acetone | 1900.36 |

| Acetonitrile | 1847.1 |

| N,N-Dimethylformamide (DMF) | 1786.83 |

| Chlorobenzene | 1798.64 |

| 2-Butanone (MEK) | 1435.7 |

| Ethyl Acetate | 1347.07 |

| Dimethyl Sulfoxide (DMSO) | 1291.33 |

| N-Methyl-2-pyrrolidone (NMP) | 1243.37 |

| Isopropanol | 1224.46 |

| n-Butyl Acetate | 1178.64 |

| Methyl Acetate | 1159.38 |

| Ethanol | 1103.66 |

| n-Propanol | 1096.7 |

| Diethyl Ether | 1081.05 |

| Toluene | 1041.89 |

| n-Butanol | 989.86 |

| Methanol | 910.87 |

| n-Hexane | 134.34 |

| n-Heptane | 116.54 |

| n-Octane | 56.71 |

| Water | 0.45 |

Data sourced from publicly available chemical databases.[3] An estimated aqueous solubility of 30.41 mg/L at 25°C has also been reported.[4]

Experimental Protocols

The determination of the solubility of a liquid compound like this compound in an organic solvent is typically achieved using a standardized method such as the shake-flask technique. This method is a reliable approach to ascertain the thermodynamic solubility of a substance.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and appropriate mobile phase for analytical standard preparation

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that saturation is reached.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time may need to be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved this compound settle.

-

To ensure complete separation of the excess solute, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the undissolved layer.

-

Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

2-Cyclohexylcyclohexanone: A Synthetic Compound Erroneously Presumed Natural

An In-depth Technical Guide on the Chemical Discovery and Synthesis of 2-Cyclohexylcyclohexanone, with an Exploration of Naturally Occurring Cyclohexanone Analogs.

This technical guide addresses the natural occurrence and discovery of this compound. Extensive research indicates that This compound is a synthetic compound and has not been found to occur naturally . Its discovery is therefore rooted in chemical synthesis rather than isolation from a natural source. This document details the earliest accessible methods of its synthesis and provides context by exploring structurally related cyclohexanone derivatives that are found in nature.

Chemical Discovery and Synthesis

The precise first synthesis of this compound is not prominently documented in seminal academic publications, suggesting its origins likely lie in industrial research and development. By the early 1960s, it was already recognized as a compound with applications as a flavoring agent, insect repellent, and perfume fixative.

A notable method for its production is detailed in a 1963 patent, which describes a process that was novel at the time and also references earlier synthetic routes. This indicates a history of chemical synthesis preceding this period.

Synthesis via Hydrogenation of Phenol

A key documented method involves the reaction of phenol with hydrogen in the presence of a palladium catalyst. This process yields this compound along with cyclohexanone and cyclohexanol.

Experimental Protocol:

-

Reactants: Phenol, Hydrogen gas.

-

Catalyst: Palladium on a suitable support (e.g., carbon). The catalyst can be promoted with small amounts of alkaline compounds like sodium carbonate.

-

Reaction Conditions:

-

Temperature: 150°C to 250°C (preferably 175°C to 225°C).

-

Pressure: The reaction is carried out by passing hydrogen through the heated phenol-catalyst mixture.

-

-

Procedure:

-

A mixture of phenol and the palladium catalyst is heated in a reaction chamber equipped with an agitator and temperature control.

-

Hydrogen gas is passed through the mixture for a sufficient duration to effect the conversion.

-

The reaction products, primarily a mixture of this compound, cyclohexanone, cyclohexanol, and high-boiling constituents, are separated from the catalyst by filtration.

-

Cyclohexanone and cyclohexanol, along with any unreacted phenol, are removed by distillation.

-

The remaining residue, which is rich in this compound, is then purified by fractional distillation under reduced pressure (e.g., 5 to 50 mm Hg).

-

-

Purification: The crude this compound can be further purified by fractional distillation. For example, at a pressure of 10 mm Hg, this compound distills at approximately 140°C.[1] If a colorless product is desired, the distilled product can be treated with absorbent charcoal.[1]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

Earlier Synthesis Methods

The aforementioned patent also alludes to pre-existing methods for synthesizing this compound, providing insight into its earlier chemical discovery. These include:

-

Passing cyclohexanol vapors over a catalyst mixture of zinc, copper, and cadmium chromites.[1]

-

Liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst.[1]

These methods highlight that the synthesis of this compound was an area of active industrial chemistry research prior to the 1960s.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, herbal, with notes of cyclamen, cumin, and mint |

| Boiling Point | ~275°C at 760 mmHg |

| Flash Point | >93.33°C |

| Specific Gravity | 0.971 to 0.977 at 25°C |

| Refractive Index | 1.485 to 1.490 at 20°C |

Naturally Occurring Cyclohexanone Derivatives

While this compound itself is not a natural product, the cyclohexanone moiety is present in various molecules isolated from natural sources. These natural analogs, however, are typically more functionalized, often featuring unsaturation, hydroxyl groups, and other substituents.

Oxygenated Cyclohexanone and Cyclohexene Derivatives in Plants

Several polyoxygenated cyclohexene derivatives have been isolated from the stem and root barks of plants belonging to the Uvaria genus. These compounds, while structurally distinct from this compound, demonstrate the natural occurrence of the core cyclohexanone ring system.

Microbial Cyclohexanone Derivatives

An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, has been isolated from the endophytic fungus Amphirosellinia nigrospora JS-1675. This compound has demonstrated antimicrobial activity against various plant pathogenic bacteria and fungi.[2] This discovery underscores that microbial sources can produce complex cyclohexanone structures.

The biosynthesis of the cyclohexane ring in some natural products is known to branch from the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids. This pathway can lead to the formation of cyclohexane carboxylic acid-CoA, a precursor for certain alicyclic fatty acids.

The logical relationship for the biosynthesis of a generalized cyclohexanone precursor from the shikimate pathway is depicted below.

Conclusion

References

Initial Toxicity Screening of 2-Cyclohexylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 2-Cyclohexylcyclohexanone (CAS No. 90-42-6), a fragrance ingredient. The information is compiled from available safety assessments and toxicological data to serve as a resource for researchers and professionals in drug development and chemical safety. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents available quantitative data.

Executive Summary

Toxicological Data Summary

The toxicological profile of this compound has been characterized through a combination of in vitro and in vivo studies, as well as through read-across approaches with structurally similar compounds. The following tables summarize the available quantitative data for key toxicity endpoints.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5 g/kg | [Santa Cruz Biotechnology Safety Data Sheet] |

| LD50 | Rabbit | Dermal | >7800 mg/kg | [Santa Cruz Biotechnology Safety Data Sheet] |

| TCLo | Rat | Inhalation | 2928.7 mg/m³ | [PubChem] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without S9 | Non-mutagenic | [RIFM Safety Assessment] |

| In Vitro Micronucleus | Human Lymphocytes | With and without S9 | Non-clastogenic (Read-across) | [RIFM Safety Assessment] |

Repeated Dose and Reproductive Toxicity

| Endpoint | Study Type | Species | NOAEL/MOE | Reference |

| Repeated Dose Toxicity | Read-across from 2-sec-butylcyclohexanone | Rat | MOE > 100 | [1][2] |

| Reproductive Toxicity | Read-across from 2-sec-butylcyclohexanone | Rat | MOE > 100 | [1][2] |

Dermal and Respiratory Toxicity

| Endpoint | Method | Value/Result | Reference |

| Skin Sensitization | Dermal Sensitization Threshold (DST) | Exposure is below the DST of 900 µg/cm² for non-reactive materials | [1][2] |

| Phototoxicity | UV Spectra Analysis | Not expected to be phototoxic/photoallergenic | [1][2] |

| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) | Exposure is below the TTC of 0.47 mg/day for a Cramer Class II material | [1][2] |

Experimental Protocols

The following sections provide an overview of the methodologies for the key toxicological assays referenced in this guide. These are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

-

Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay is used to detect chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Methodology:

-

Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

-

Exposure: The cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance.

Methodology:

-

Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are assigned to a control group and at least three dose groups.

-

Dosing: The test substance is administered orally to the animals daily for a specified period. For males, this is typically 2 weeks before mating, during mating, and up to termination (approximately 4 weeks). Females are dosed throughout the study, including 2 weeks before mating, during mating, gestation, and lactation.

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Mating and Reproduction: Animals are mated to assess fertility and reproductive performance. Pregnant females are allowed to litter, and the pups are observed for viability and growth.

-

Pathology: At the end of the study, all adult animals and pups are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Potential Signaling Pathways in Toxicity

Disclaimer: The following diagram illustrates general cellular toxicity pathways. There is currently no specific data available on the signaling pathways affected by this compound or its close structural analogs.